molecular formula C22H12Cl4N6O2 B15212981 N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide

N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide

Cat. No.: B15212981
M. Wt: 534.2 g/mol
InChI Key: REKGNJVHQNOTAU-UHFFFAOYSA-N
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Description

N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes two pyrimidine rings substituted with chlorine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide typically involves the reaction of 4,6-dichloro-2-phenylpyrimidine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then reacted with an amine to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine rings can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
  • N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide

Uniqueness

N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide is unique due to its specific substitution pattern on the pyrimidine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H12Cl4N6O2

Molecular Weight

534.2 g/mol

IUPAC Name

N',N'-bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxamide

InChI

InChI=1S/C22H12Cl4N6O2/c23-15-13(16(24)29-20(28-15)11-7-3-1-4-8-11)32(22(34)19(27)33)14-17(25)30-21(31-18(14)26)12-9-5-2-6-10-12/h1-10H,(H2,27,33)

InChI Key

REKGNJVHQNOTAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)N(C3=C(N=C(N=C3Cl)C4=CC=CC=C4)Cl)C(=O)C(=O)N)Cl

Origin of Product

United States

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